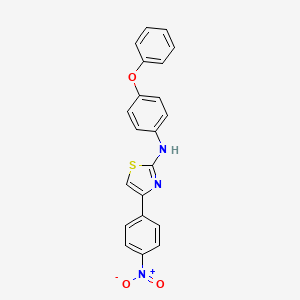![molecular formula C14H13F3N4O2S B11531878 N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11531878.png)
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-[(trifluoroacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate amines and acylating agents. One common method involves the reaction of 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine with 4-(2,2,2-trifluoroacetamido)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. Additionally, it can interact with cellular membranes, leading to increased permeability and cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Trifluoroacetamides: Compounds containing the trifluoroacetamido group also show comparable properties.
Uniqueness
N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is unique due to the combination of the thiadiazole ring and the trifluoroacetamido group, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications .
Properties
Molecular Formula |
C14H13F3N4O2S |
|---|---|
Molecular Weight |
358.34 g/mol |
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C14H13F3N4O2S/c1-7(2)11-20-21-13(24-11)19-10(22)8-3-5-9(6-4-8)18-12(23)14(15,16)17/h3-7H,1-2H3,(H,18,23)(H,19,21,22) |
InChI Key |
PFLHSAXKKFFUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione](/img/structure/B11531798.png)
![(1E,2E)-N-[2-(3-Methoxyphenyl)-1,3-benzoxazol-5-YL]-3-phenylprop-2-EN-1-imine](/img/structure/B11531803.png)
![heptyl N-{4-[(4-{[(heptyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate](/img/structure/B11531827.png)
![1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B11531828.png)
![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide](/img/structure/B11531835.png)
![(1S,2R,3aR)-2-(2-chlorophenyl)-7-fluoro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11531843.png)
![3,4-Dibromo-2-[(E)-[(2,5-dichlorophenyl)imino]methyl]-6-methoxyphenol](/img/structure/B11531850.png)

![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11531867.png)
![N-[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]-4-methylbenzamide](/img/structure/B11531873.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11531876.png)
![3-[(E)-({2-[(2E)-3-(2-Methoxyphenyl)prop-2-enamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11531877.png)
![N-({N'-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11531884.png)
![2-(2,3-dichlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11531885.png)
